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Compound of Interest

Compound Name: Carpanone

Cat. No.: B1204028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Carpanone, a naturally occurring lignan with a complex hexacyclic structure. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols typically employed for such analyses. This

information is crucial for the identification, characterization, and quality control of Carpanone in

research and drug development settings.

Spectroscopic Data of Carpanone
The following tables summarize the key spectroscopic data obtained for Carpanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.01 s 1H Ar-H

6.57 s 1H Ar-H

6.00 s 1H Ar-H

5.95 s 2H O-CH₂-O

4.28 d (J=7.5 Hz) 1H H-7

3.30 m 1H H-8

2.85 m 1H H-8a

1.15 d (J=7.0 Hz) 3H CH₃-8

1.05 d (J=7.0 Hz) 3H CH₃-7

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

197.5 C=O (C-5)

152.1 Ar-C

148.0 Ar-C

147.9 Ar-C

143.8 Ar-C

138.2 Ar-C

125.2 Ar-C

110.1 Ar-C

108.2 Ar-C

101.6 O-CH₂-O

101.3 Ar-C

60.9 C-14b

50.1 C-8a

45.2 C-7

40.3 C-8

15.2 CH₃-8

14.8 CH₃-7

Infrared (IR) Spectroscopy
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Wavenumber (νmax) cm⁻¹ Functional Group Assignment

1680 C=O (Ketone) Stretching

1630, 1610 C=C (Aromatic) Stretching

1480 C-H Bending

1250 C-O (Aryl ether) Stretching

1040 C-O Stretching

Mass Spectrometry (MS)
m/z Assignment

354 [M]⁺ (Molecular Ion)

339 [M - CH₃]⁺

326 [M - CO]⁺ or [M - C₂H₄]⁺

298 Further fragmentation

203 Further fragmentation

177 Further fragmentation

149 Further fragmentation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited. These

represent standard procedures for the analysis of lignans and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Carpanone (typically 5-10 mg) is dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.
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¹H NMR Spectroscopy Protocol:

The spectrometer is tuned and shimmed for the sample.

A standard one-pulse ¹H NMR experiment is performed.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

The number of scans typically ranges from 16 to 64 to achieve an adequate signal-to-noise

ratio.

Data is processed with Fourier transformation, phasing, and baseline correction.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for all carbon

signals.

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans (typically several thousand) is required due to the lower natural

abundance of ¹³C.

Data processing is similar to that for ¹H NMR.

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid Carpanone sample is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet

can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

FT-IR Spectroscopy Protocol:

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract

atmospheric and instrumental contributions.

The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder.

The spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Carpanone is prepared in a suitable volatile solvent,

such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas

Chromatography (GC) or Liquid Chromatography (LC), is used. Electron Ionization (EI) is a

common ionization technique for this type of molecule.

Mass Spectrometry Protocol:

The sample solution is introduced into the ion source of the mass spectrometer.

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion at a specific m/z value, generating a mass

spectrum.

Visualizations
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The following diagram illustrates the logical workflow of the biomimetic synthesis of

Carpanone.

Starting Material Synthesis of Precursor Key Transformation Final Product

Sesamol Allylation Claisen Rearrangement Isomerization Carpacin Precursor Oxidative Coupling
(Pd(II) catalyst)

2 equivalents Intramolecular
Hetero-Diels-Alder

Intermediate
Carpanone

Click to download full resolution via product page

Caption: Biomimetic synthesis pathway of Carpanone.

To cite this document: BenchChem. [Spectroscopic Profile of Carpanone: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204028#spectroscopic-data-nmr-ir-ms-of-
carpanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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